BenchChemオンラインストアへようこそ!

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-bromobenzamide

Monoamine oxidase MAO-B inhibitor Neurodegeneration

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-bromobenzamide (CAS 941905-41-5) is a synthetic small molecule featuring a 1,2,3,4-tetrahydroquinolin-2-one core with an N-benzyl substituent and a 3-bromobenzamide moiety at the 6-position. It belongs to the class of quinoline-based benzamide derivatives investigated as histone deacetylase (HDAC) inhibitors and monoamine oxidase (MAO) inhibitors.

Molecular Formula C23H19BrN2O2
Molecular Weight 435.321
CAS No. 941905-41-5
Cat. No. B2795159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-bromobenzamide
CAS941905-41-5
Molecular FormulaC23H19BrN2O2
Molecular Weight435.321
Structural Identifiers
SMILESC1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)CC4=CC=CC=C4
InChIInChI=1S/C23H19BrN2O2/c24-19-8-4-7-18(13-19)23(28)25-20-10-11-21-17(14-20)9-12-22(27)26(21)15-16-5-2-1-3-6-16/h1-8,10-11,13-14H,9,12,15H2,(H,25,28)
InChIKeyDIZIQLGSHQBQLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-bromobenzamide (CAS 941905-41-5): A Multi-Target Tetrahydroquinoline Benzamide Procurement Overview


N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-bromobenzamide (CAS 941905-41-5) is a synthetic small molecule featuring a 1,2,3,4-tetrahydroquinolin-2-one core with an N-benzyl substituent and a 3-bromobenzamide moiety at the 6-position. It belongs to the class of quinoline-based benzamide derivatives investigated as histone deacetylase (HDAC) inhibitors and monoamine oxidase (MAO) inhibitors [1]. The compound has demonstrated multi-target biochemical activity, including inhibition of HDAC6 (IC50 = 45 nM) , HDAC8 (IC50 = 260 nM) [2], and selective inhibition of human MAO-B (IC50 = 86 nM) over MAO-A (IC50 = 12,400 nM) [3].

Why N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-bromobenzamide Cannot Be Replaced by Generic In-Class Analogs


Generic substitution within the tetrahydroquinoline benzamide series fails because minor structural modifications produce large functional divergences across multiple targets. The N-benzyl substituent on the tetrahydroquinolin-2-one core is critical for the compound's multi-target profile, simultaneously tuning MAO-B selectivity (144-fold over MAO-A) [1] and HDAC6 potency (45 nM) . Removing the N-benzyl group (as in 3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide) shifts MAO-B potency >30-fold while altering the selectivity ratio to >2,200-fold, fundamentally changing the pharmacological signature [2]. Similarly, halogen substitution on the benzamide ring modulates HDAC6 activity: 3-Cl drops potency to 62 nM, while 3-CF3 improves it to 28 nM . These non-linear SAR relationships mean procurement of a 'close' analog risks critical loss of target engagement or selectivity.

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-bromobenzamide Quantitative Differentiation Evidence Guide


MAO-B Selectivity Profile of the N-Benzyl Derivative Versus N-Unsubstituted Analog

The N-benzyl substitution on the tetrahydroquinolin-2-one core modulates the balance between MAO-A and MAO-B inhibition. The target compound (N-benzyl derivative) shows MAO-B IC50 = 86 nM and MAO-A IC50 = 12,400 nM, yielding a selectivity index of ~144-fold (MAO-A/MAO-B ratio) [1]. In contrast, the des-benzyl analog 3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibits MAO-B IC50 = 2.8 nM and MAO-A IC50 = 6,260 nM, yielding a selectivity index of ~2,236-fold [2]. The N-benzyl compound thus sacrifices ~30-fold in MAO-B absolute potency but reduces the selectivity gap, potentially providing a different therapeutic window relevant to indications where partial MAO-A sparing is desirable. Both assays were performed under identical conditions: recombinant human MAO-A and MAO-B, kynuramine substrate, 20 min incubation, fluorometric detection of 4-hydroxyquinoline [1][2].

Monoamine oxidase MAO-B inhibitor Neurodegeneration

HDAC6 Inhibitory Potency of 3-Bromobenzamide Derivative Within Halogen SAR Series

Within the N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide series, the aromatic halogen substituent on the benzamide ring directly modulates HDAC6 inhibitory potency. The 3-Br derivative (target compound) exhibits HDAC6 IC50 = 45 nM and LogP = 3.2 . The 3-Cl analog shows reduced potency (IC50 = 62 nM), while the 3-CF3 analog demonstrates improved potency (IC50 = 28 nM) . Compared to the well-characterized HDAC6 inhibitor HPOB (IC50 = 56 nM), the target compound is approximately 1.2-fold more potent . Against the highly optimized tetrahydroquinoline-based HDAC6 inhibitor SW-100 (IC50 = 2.3 nM), the target compound is ~19.6-fold less potent but may offer distinct selectivity (HDAC8 IC50 = 260 nM) [1].

Histone deacetylase HDAC6 inhibitor Epigenetics

HDAC8 Inhibition: Comparison with N-(2-Aminophenyl)benzamide Reference Inhibitor

The target compound inhibits recombinant human HDAC8 with IC50 = 260 nM [1]. This potency is substantially greater than that of the N-(2-aminophenyl)benzamide reference inhibitor 24a, which shows HDAC8 IC50 = 4,100 nM under comparable in vitro conditions [2]. The 15.8-fold improvement in HDAC8 potency distinguishes this compound within the benzamide class and suggests that the tetrahydroquinoline scaffold contributes favorably to HDAC8 binding.

Histone deacetylase 8 HDAC8 inhibitor Cancer

MAO-B Potency Relative to Clinical Irreversible Inhibitors (Selegiline)

The target compound inhibits human MAO-B with IC50 = 86 nM [1]. For comparison, selegiline (deprenyl), an FDA-approved irreversible MAO-B inhibitor, displays IC50 = 51 nM against human MAO-B . The 1.69-fold lower potency of the target compound is offset by its distinct mechanism of action: the tetrahydroquinoline scaffold is characterized in the literature as a reversible inhibitor scaffold [2], whereas selegiline is a covalent irreversible inhibitor . Reversible inhibition avoids prolonged enzyme inactivation and the associated dietary tyramine sensitivity ('cheese effect') that limits irreversible MAO inhibitor clinical use.

Monoamine oxidase B Reversible inhibitor Parkinson's disease

Multi-Target Engagement Profile (HDAC6 + HDAC8 + MAO-B) vs. Single-Target Reference Compounds

The target compound engages three distinct enzyme targets at sub-micromolar concentrations: HDAC6 (IC50 = 45 nM), MAO-B (IC50 = 86 nM), and HDAC8 (IC50 = 260 nM) [1][2]. In contrast, SW-100 is a highly selective single-target HDAC6 inhibitor (IC50 = 2.3 nM, >1,000-fold selectivity over other HDACs) , and selegiline is a single-target MAO-B inhibitor . This multi-target profile makes the compound uniquely suited as a polypharmacology chemical probe for diseases where simultaneous HDAC and MAO modulation is hypothesized, such as neurodegenerative disorders featuring both epigenetic dysregulation and monoamine imbalance.

Multi-target drug Polypharmacology Chemical probe

LogP-Driven Physicochemical Differentiation Within Halogen Analog Series

Within the N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide halogen SAR series, the 3-Br derivative (target compound) occupies an intermediate lipophilicity position with LogP = 3.2, compared to 3-Cl (LogP = 2.8) and 3-CF3 (LogP = 3.9) . This LogP value falls within the optimal range for CNS drug-likeness (typically LogP 2–4), positioning the 3-Br compound as a more balanced candidate for cell permeability and solubility relative to the more lipophilic 3-CF3 analog or the less membrane-permeable 3-Cl derivative.

Lipophilicity Physicochemical property Drug-likeness

Priority Application Scenarios for N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-bromobenzamide Based on Quantitative Evidence


In Vitro MAO-B Reversible Inhibition Studies Requiring Defined Selectivity Windows

The compound's MAO-B IC50 of 86 nM with 144-fold selectivity over MAO-A makes it suitable for in vitro neuropharmacology studies where complete MAO-A sparing is not required but where a reversible binding mode (characteristic of the tetrahydroquinolin-2-one scaffold) is preferred over irreversible inhibition. This profile is distinct from both selegiline (irreversible, 51 nM) and the des-benzyl analog (2.8 nM, >2,200-fold selective) [1][2]. Researchers studying dynamic MAO-B regulation or washout recovery kinetics should procure this compound specifically rather than substituting with irreversible inhibitors or overly selective analogs.

HDAC6-Focused Epigenetic Probe with Defined Sub-Micromolar Potency

With HDAC6 IC50 = 45 nM and additional HDAC8 activity at 260 nM, this compound serves as a chemical probe for HDAC6-centric epigenetic studies where moderate potency is acceptable and HDAC8 co-inhibition may be tolerated or desired [3]. Unlike SW-100 (highly selective, 2.3 nM), this compound provides a different selectivity fingerprint that may be advantageous when screening for polypharmacology effects in cancer cell lines where multiple HDAC isoforms are implicated.

Multi-Target Polypharmacology Probe for Neurodegenerative Disease Models

The compound's simultaneous engagement of HDAC6 (45 nM), MAO-B (86 nM), and HDAC8 (260 nM) positions it as a multi-target chemical probe for neurodegenerative disease research where both epigenetic dysregulation and monoamine neurotransmitter metabolism are therapeutic targets [3][4]. This single-compound, multi-target approach reduces experimental complexity compared to combining separate HDAC and MAO inhibitors, and the balanced lipophilicity (LogP = 3.2) supports blood-brain barrier permeability predictions for in vivo follow-up studies.

SAR Comparator Compound for Tetrahydroquinoline Benzamide Lead Optimization

The compound's well-defined position within the halogen SAR series (3-Br: 45 nM HDAC6, LogP 3.2) makes it an essential comparator for medicinal chemistry programs optimizing tetrahydroquinoline-based benzamide HDAC inhibitors . Procurement of this compound alongside the 3-Cl and 3-CF3 analogs enables construction of a complete halogen SAR dataset, supporting computational modeling of halogen bonding contributions to HDAC6 binding affinity.

Quote Request

Request a Quote for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-bromobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.